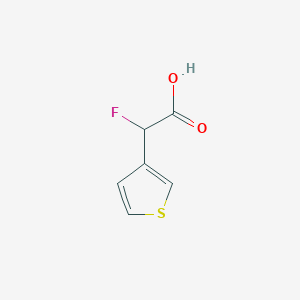

2-Fluoro-2-(thiophen-3-yl)acetic acid

Vue d'ensemble

Description

“2-Fluoro-2-(thiophen-3-yl)acetic acid” is a chemical compound that likely contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms1. It is an organosulfur compound2. The exact structure and properties of this specific compound may vary and would need to be confirmed through further research.

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester1. However, the specific synthesis process for “2-Fluoro-2-(thiophen-3-yl)acetic acid” is not detailed in the available resources.

Molecular Structure Analysis

The molecular structure of “2-Fluoro-2-(thiophen-3-yl)acetic acid” likely involves a thiophene ring, as mentioned above. Thiophene is a five-membered ring with one sulfur atom1. The “2-Fluoro-2-” part of the name suggests that a fluorine atom is attached to the second carbon in the structure. However, the exact molecular structure would need to be confirmed through further research.Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-2-(thiophen-3-yl)acetic acid” are not detailed in the available resources. However, thiophene derivatives are known to participate in a variety of chemical reactions, including condensation reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-2-(thiophen-3-yl)acetic acid” are not detailed in the available resources. However, thiophene derivatives generally exhibit a variety of properties and applications1.Applications De Recherche Scientifique

Material Science and Pharmaceuticals

Thiophenes, including derivatives like 2-Fluoro-2-(thiophen-3-yl)acetic acid, are pivotal in material science and pharmaceuticals. They exhibit a broad spectrum of biological activities such as antibacterial, antifungal, and antiprotozoal effects. In material science, polymeric thiophenes are utilized in devices like thin-film transistors and solar cells due to their conducting properties (Nagaraju et al., 2018).

Synthesis of Complicated Molecules

The compound is instrumental in the synthesis of complex molecules. Methods involving thiophenes, like the fluorination of thiophene derivatives, enable the preparation of fluorothiophenes, which are key intermediates in synthesizing other structurally complex molecules (Gronowitz & Hörnfeldt, 2004).

Biological and Chemical Sensor Development

Derivatives of 2-Fluoro-2-(thiophen-3-yl)acetic acid are used in developing electrochemical sensors. For instance, the use of poly(thiophen-3-yl-acetic acid) in electrochemical hybridization sensors demonstrates the compound’s significant role in biological and chemical sensing applications (Cha et al., 2003).

Liquid Crystal Photoalignment

The compound also finds applications in the photoalignment of liquid crystals. Specific derivatives of thiophene-based prop-2-enoates, derived from 2-Fluoro-2-(thiophen-3-yl)acetic acid, significantly influence the photoalignment quality of nematic liquid crystals used in display technologies (Hegde et al., 2013).

Electrochromic Materials

The compound is beneficial in synthesizing electrochromic materials. Acetic acid-modified polyterthiophenes, derivatives of 2-Fluoro-2-(thiophen-3-yl)acetic acid, exhibit excellent electroactivity and are used in various electrochromic devices due to their fast response time and high coloration efficiency (Zhang et al., 2016).

Aniline Sensing

Derivatives of this compound, like thiophene substituted 1,3,4-oxadiazoles, are used in fluorescence quenching studies for aniline sensing, indicating their potential in environmental monitoring and chemical sensing applications (Naik et al., 2018).

Safety And Hazards

Orientations Futures

Thiophene-based analogs have been of interest to scientists as potential biologically active compounds1. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects1. Therefore, “2-Fluoro-2-(thiophen-3-yl)acetic acid” could potentially be of interest in future research in these areas.

Please note that this analysis is based on the available resources and further research would be needed to provide a more comprehensive analysis of “2-Fluoro-2-(thiophen-3-yl)acetic acid”.

Propriétés

IUPAC Name |

2-fluoro-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQGHKKDYXWXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(thiophen-3-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)

![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)

![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)

![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)